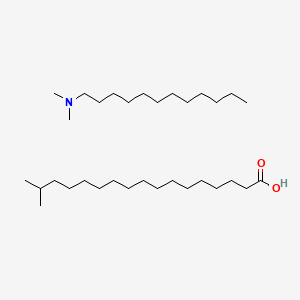
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one is an organic compound known for its unique chemical structure and properties. This compound features two dimethylamino groups and two phenyl groups attached to a penta-1,4-dien-3-one backbone. Its distinct structure makes it a subject of interest in various fields of scientific research, including organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable precursor, followed by the introduction of phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like iodine, leading to the formation of iminium derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Iodine, TCNQ (tetracyanoquinodimethane), and TCNQ-F4 are commonly used oxidizing agents.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include iminium salts, amine derivatives, and substituted penta-1,4-dien-3-one compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and unique hydrogen bonding properties.
1,4,5,8-Tetrakis(dimethylamino)naphthalene: Exhibits similar chemical reactivity and applications.
Uniqueness
1,5-Bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one stands out due to its specific structural features, such as the presence of both dimethylamino and phenyl groups, which confer unique chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the synthesis of advanced materials and the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
73178-51-5 |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
1,5-bis(dimethylamino)-2,4-diphenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C21H24N2O/c1-22(2)15-19(17-11-7-5-8-12-17)21(24)20(16-23(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI-Schlüssel |
KLUTWNNRVRDLBC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C=C(C1=CC=CC=C1)C(=O)C(=CN(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



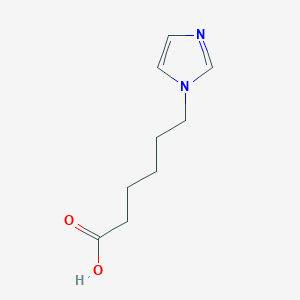
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
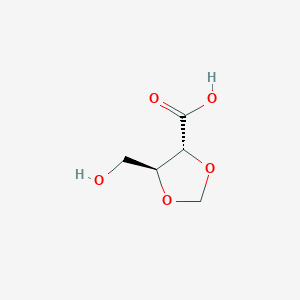
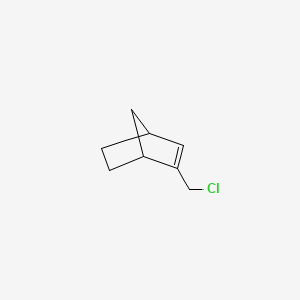
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

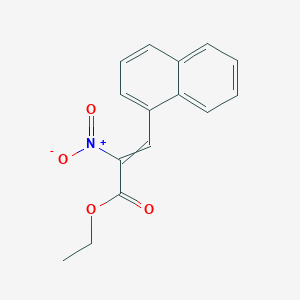
![Phenyl[4-(2-phenylethenyl)phenyl]methanone](/img/structure/B14457557.png)
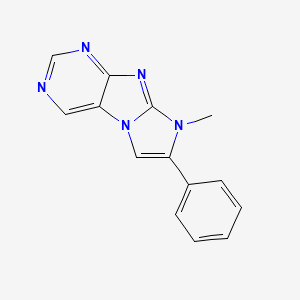
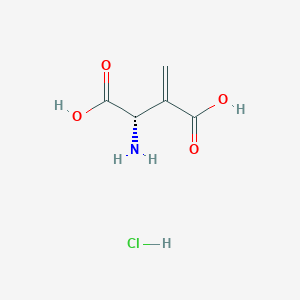
![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
